1-Formylpyrrolidine

Overview

Description

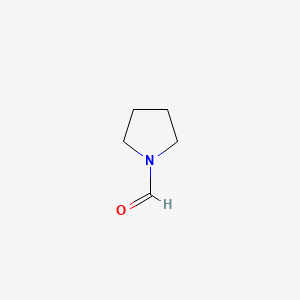

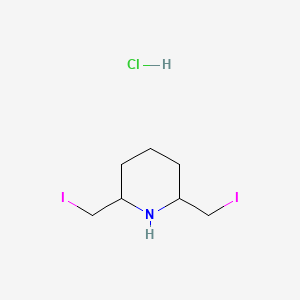

1-Formylpyrrolidine (1-FP) is an organic compound belonging to the class of pyrrolidines. It is a cyclic, five-membered heterocyclic compound containing a nitrogen atom in its ring structure. 1-FP has been studied extensively in the past few decades due to its unique structural and pharmacological properties. It has been used as an intermediate in the synthesis of various drugs and has been studied for its potential therapeutic applications. 1-FP has also been used in the laboratory as a reagent for various chemical reactions. In

Scientific Research Applications

Microfluidic Electrolysis

1-Formylpyrrolidine has been used in microfluidic electrolysis cells for methoxylation reactions. The cell allows the production of several grams of product per hour with good selectivity and very high conversions. This demonstrates its potential for routine laboratory microfluidic operations (Kuleshova et al., 2012).

Chemo- and Stereoselective Reduction

Trichlorosilane activated with this compound derivatives is an effective reagent for the reduction of imines to amines. It shows high selectivity toward imino groups over carbonyl groups and can produce enantiomerically enriched amines (Iwasaki et al., 2001).

Aerobic Copper-Catalyzed Aminooxygenation

This compound is involved in the conversion of 4-pentenylsulfonamides to 2-formylpyrrolidines via aerobic copper-catalyzed alkene aminooxygenation. This process is chemoselective and compatible with several functional groups, and can be applied to the syntheses of compounds like baclofen (Wdowik & Chemler, 2017).

Catalysis and Synthesis

This compound derivatives have been synthesized and used as chiral organocatalysts in asymmetric reductions of ketones and ketimines. These compounds demonstrate significant enantioselectivity and yield in such reductions (Chen et al., 2008).

Molecular Structure Studies

This compound has been studied using microwave spectroscopy to understand its molecular structure and conformational isomers. These studies are important for comprehending biological receptor interactions (Lou et al., 1998).

Carbonylative Cross Couplings

This compound (FPyr) has been used in organocatalytic methods to transform formic acid into carbon monoxide (CO). This method is applicable to various carbonylative cross-coupling protocols and can be used to produce radiolabeled compounds (Zoller et al., 2020).

Electrophilic Formylation

This compound has been used in regioselective formylation methods. This application demonstrates its potential in the synthesis of various structurally sophisticated molecules (Meth–Cohn & Ashton, 2000).

Divergent Synthesis of Pyrrolizines

2-Formylpyrroles, which can be derived from this compound, are used as building blocks in the synthesis of biologically valuable aza-bicyclic skeletons like pyrrolizine and pyrrolizidine derivatives. These compounds are important in drug development and other biological applications (Martínez-Mora et al., 2016).

Antibacterial Agent Synthesis

This compound derivatives have been utilized in the asymmetric synthesis of potent antibacterial agents. These derivatives significantly enhance the solubility and activity of these agents, important for clinical applications (Rosen et al., 1988).

Gas Clathrate Inhibitor Studies

This compound has been studied theoretically in the context of gas clathrate inhibitors. The balance of hydrophobic and hydrophilic moieties in such molecules is crucial for their effectiveness, and this compound serves as a key component in these studies (Gualdron et al., 2007).

Synthesis of Organosiloxanes

This compound has been used in the synthesis of organosiloxanes with ferrocenylimine groups. These compounds have potential applications in molecular electronics and sensing technologies due to their unique properties (Vlad et al., 2012).

Safety and Hazards

1-Formylpyrrolidine is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended .

Mechanism of Action

Mode of Action

It’s known that this compound is used in the synthesis of various other compounds , suggesting it may interact with its targets to induce chemical transformations.

Biochemical Pathways

It’s known that this compound is a monomer constituent of gas clathrate inhibitor , indicating it may play a role in the formation or inhibition of gas clathrates.

Result of Action

As a chemical used in synthesis, it likely contributes to the formation of other compounds .

Biochemical Analysis

Biochemical Properties

1-Formylpyrrolidine plays a significant role in biochemical reactions, particularly in the synthesis of complex organic compounds. It interacts with various enzymes and proteins, including prolyl endopeptidase, which is involved in the cleavage of peptide bonds . The interaction between this compound and prolyl endopeptidase is crucial for the inhibition of this enzyme, which has implications in the regulation of neuropeptides and peptide hormones . Additionally, this compound is involved in the synthesis of silacyclopentanes, which are important in organic chemistry .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of prolyl endopeptidase, leading to changes in the levels of neuropeptides and peptide hormones . These changes can impact cell signaling pathways and gene expression, ultimately influencing cellular metabolism. The compound’s role in the synthesis of silacyclopentanes also suggests potential effects on cellular processes related to organic synthesis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with prolyl endopeptidase, where it acts as an inhibitor . This inhibition occurs through the binding of this compound to the active site of the enzyme, preventing the cleavage of peptide bonds . This interaction leads to changes in the levels of neuropeptides and peptide hormones, which can affect various physiological processes . Additionally, this compound’s involvement in the synthesis of silacyclopentanes suggests that it may participate in other molecular interactions related to organic synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical properties . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in the inhibition of prolyl endopeptidase . These effects are observed in both in vitro and in vivo studies, highlighting the compound’s potential for long-term biochemical applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits prolyl endopeptidase, leading to changes in neuropeptide and peptide hormone levels . At high doses, this compound can exhibit toxic or adverse effects, including potential damage to cellular structures and disruption of normal physiological processes . These dosage-dependent effects highlight the importance of careful dosage regulation in experimental and therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to the synthesis and degradation of peptides . It interacts with enzymes such as prolyl endopeptidase, which plays a role in the cleavage of peptide bonds . The compound’s involvement in these pathways can affect metabolic flux and metabolite levels, influencing overall cellular metabolism . Additionally, this compound’s role in the synthesis of silacyclopentanes suggests potential interactions with other metabolic pathways related to organic synthesis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s distribution within cells can affect its localization and accumulation, influencing its biochemical properties and interactions with other biomolecules . Understanding the transport and distribution of this compound is crucial for optimizing its use in biochemical applications .

Subcellular Localization

This compound’s subcellular localization is influenced by its interactions with targeting signals and post-translational modifications . These interactions can direct the compound to specific compartments or organelles within the cell, affecting its activity and function . The compound’s localization can impact its interactions with enzymes and proteins, influencing its overall biochemical properties and effects on cellular processes . Understanding the subcellular localization of this compound is essential for elucidating its role in biochemical reactions and cellular functions .

Properties

IUPAC Name |

pyrrolidine-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c7-5-6-3-1-2-4-6/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGRIQBHIKABLPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40191042 | |

| Record name | Prolinal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40191042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear light brown liquid; [Aldrich MSDS] | |

| Record name | Prolinal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10280 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

1.28 [mmHg] | |

| Record name | Prolinal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10280 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3760-54-1 | |

| Record name | 1-Pyrrolidinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3760-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prolinal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003760541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Formylpyrrolidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42516 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Prolinal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40191042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrrolidine-1-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.069 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROLINAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LO74GWE7WD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Pyrrolidinecarboxaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034587 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[5-Hydroxy-6-(3-hydroxyoct-1-enyl)-1,3a,4,5,6,6a-hexahydropentalen-2-yl]pentanoic acid](/img/structure/B1209632.png)

![10-(4-Chlorophenyl)-3-methylbenzo[g]pteridine-2,4(3h,10h)-dione](/img/structure/B1209646.png)